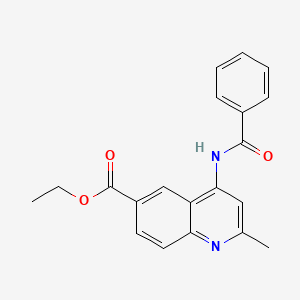

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization at the 2, 4, and 6 positions. The benzamido and ethyl ester groups could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoline ring system, with the various substituents adding complexity to the molecule. The presence of the amide and ester functional groups could also result in interesting hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-rich aromatic quinoline ring and the various functional groups present. The amide and ester groups could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and polar functional groups would likely result in a relatively high boiling point and melting point, and the compound would likely be soluble in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including Ethyl 4-benzamido-2-methylquinoline-6-carboxylate , serve as essential scaffolds for drug discovery. Researchers explore their potential as lead compounds for developing novel pharmaceutical agents. The pyranoquinoline ring system, found in quinolines, has attracted interest for its pharmacological activities .

Synthetic Organic Chemistry

Quinolines play a pivotal role in synthetic organic chemistry. Various synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to quinoline functionalization .

Heterocyclic Chemistry

Quinolines are ubiquitous heterocyclic aromatic compounds. Their unique structure—a benzene ring fused with a pyridine moiety—makes them valuable in the field of heterocyclic chemistry. Researchers explore their reactivity, functionalization, and applications in various synthetic pathways .

Catalysis and Green Chemistry

Recent advances include the use of heterogeneous and reusable catalysts for quinoline synthesis. For instance, NaHSO4·SiO2 has been employed as a cost-effective and environmentally benign catalyst for constructing 2,4,6-trisubstituted quinoline derivatives. Such green chemistry approaches contribute to sustainable synthesis methods .

Pyrimidine Derivatives

While not directly related to quinolines, it’s interesting to note that pyrimidine compounds (such as the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate ) can be synthesized from related precursors. These pyrimidine derivatives may have medicinal applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Quinoline derivatives are known to have a range of biological activities, indicating that they can have various effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

ethyl 4-benzamido-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKWHJLQHBBMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)

![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)

![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)

![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)

![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)